molecular formula C17H14BrN3O B11454010 1-(2-bromobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-(2-bromobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11454010
M. Wt: 356.2 g/mol
InChI Key: UUFYIPQQRYOCQT-UHFFFAOYSA-N
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Description

1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes a bromophenyl group attached to an imidazoquinazoline core

Preparation Methods

The synthesis of 1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-bromobenzylamine with an appropriate quinazoline derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazoquinazoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted imidazoquinazolines.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product formation.

Scientific Research Applications

1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and electroluminescent materials for OLED devices.

Mechanism of Action

The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo core but differ in the attached heterocyclic ring. They have been studied for their wide range of applications in medicinal chemistry.

    Imidazo[2,1-b]thiazines: These compounds contain a sulfur atom in the heterocyclic ring and have shown potential as bioactive molecules with applications in drug discovery.

    Indole Derivatives: Indole-based compounds have diverse biological activities and are widely used in medicinal chemistry. They differ in their core structure but share some functional similarities with imidazoquinazolines.

The uniqueness of 1-[(2-BROMOPHENYL)METHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H14BrN3O/c18-14-7-3-1-5-12(14)11-20-9-10-21-16(22)13-6-2-4-8-15(13)19-17(20)21/h1-8H,9-11H2

InChI Key

UUFYIPQQRYOCQT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC=CC=C4Br

Origin of Product

United States

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